

Physical and chemical properties of 4-phenylbutyronitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Phenylbutyronitrile

Cat. No.: B1582471

[Get Quote](#)

An In-depth Technical Guide to **4-Phenylbutyronitrile**: Properties, Reactivity, and Applications

Introduction

4-Phenylbutyronitrile, also known as benzenebutanenitrile, is a versatile bifunctional molecule featuring a terminal nitrile group and a phenyl ring separated by a three-carbon aliphatic chain. [1] This structure imparts a unique combination of reactivity, making it a valuable intermediate in organic synthesis. Its applications span from the creation of polymers and specialty chemicals to its use as a foundational building block in the development of pharmaceuticals and agrochemicals.[2][3] This guide provides a comprehensive overview of the physical, spectroscopic, and chemical properties of **4-phenylbutyronitrile**, along with insights into its synthesis, key reactions, and applications relevant to researchers and drug development professionals.

Molecular Structure:

- Chemical Formula: C₁₀H₁₁N[4]
- CAS Number: 2046-18-6[4][5]
- SMILES: N#CCCCc1ccccc1[2]

Physical and Chemical Properties

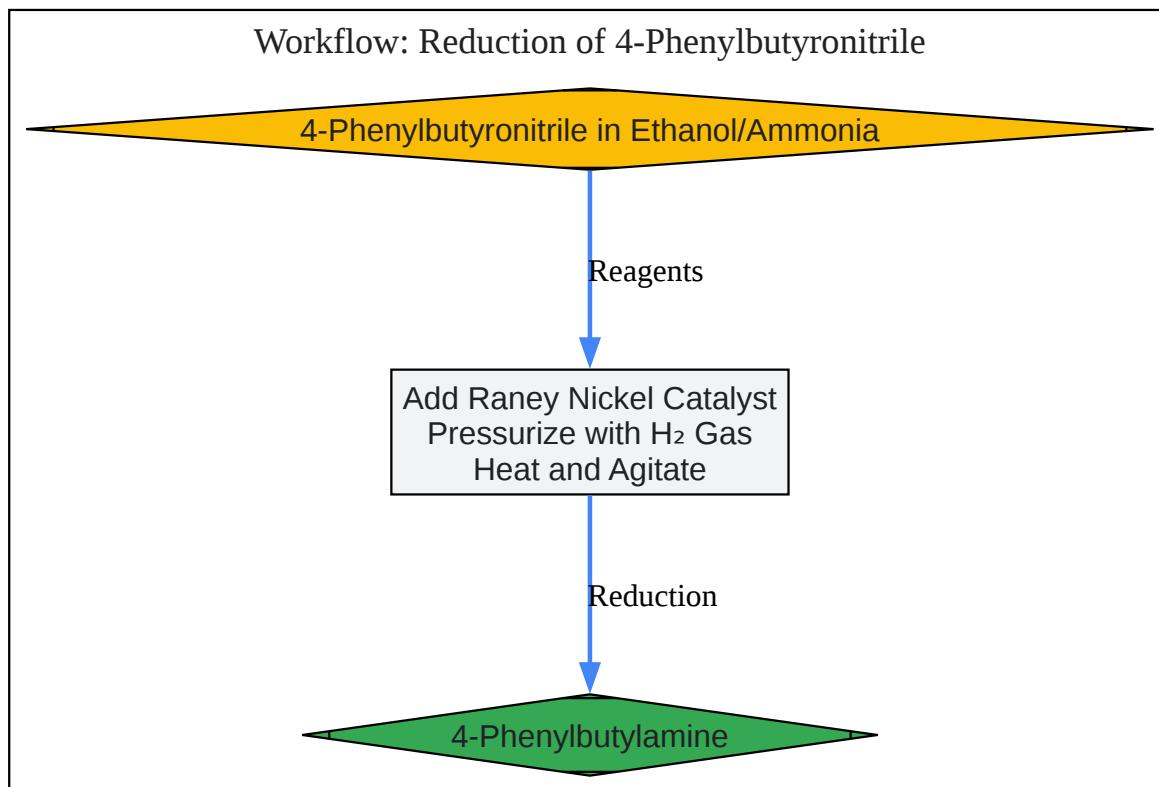
4-Phenylbutyronitrile is a combustible liquid at room temperature. Its key physical and computational properties are summarized in the table below, providing essential data for experimental design and safety considerations.

Property	Value	Source
Molecular Weight	145.20 g/mol	[1] [2] [4] [5]
Form	Liquid	[2]
Boiling Point	97-99 °C at 1.7 mmHg [2] 129-131 °C at 10 mmHg [5]	[2] [5]
Density	0.973 g/mL at 25 °C [2] 0.976 g/mL [5]	[2] [5]
Refractive Index (n ₂₀ /D)	1.5143	[2] [5]
Flash Point	113 °C (235.4 °F) - closed cup 105 °C (221 °F) [5]	[5]
Topological Polar Surface Area	23.8 Å ²	[1]
XLogP3	2.2	[1]
Rotatable Bond Count	3	[1] [4]

Spectroscopic Characterization

Spectroscopic analysis is critical for the unambiguous identification and purity assessment of **4-phenylbutyronitrile**. Key spectral features are derived from its constituent functional groups. [\[6\]](#)[\[7\]](#)[\[8\]](#)

Spectroscopy Type	Key Features and Expected Signals
¹ H NMR	Aromatic Protons: Multiplet around 7.1-7.3 ppm. Aliphatic Protons: Three distinct multiplets corresponding to the -(CH ₂) ₃ - chain, typically between 1.8-2.8 ppm. The protons alpha to the nitrile group will be the most downfield of the aliphatic signals.
¹³ C NMR	Nitrile Carbon (C≡N): Signal typically appears around 118-122 ppm. Aromatic Carbons: Multiple signals in the 126-141 ppm range. Aliphatic Carbons: Three signals in the aliphatic region, typically between 17-35 ppm.
Infrared (IR) Spectroscopy	C≡N Stretch: A sharp, medium-intensity absorption band around 2240-2260 cm ⁻¹ . This is a highly characteristic peak for nitriles. Aromatic C-H Stretch: Signals appear just above 3000 cm ⁻¹ . Aliphatic C-H Stretch: Signals appear just below 3000 cm ⁻¹ . C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm ⁻¹ region.
Mass Spectrometry (MS)	Molecular Ion (M ⁺): A peak at m/z = 145, corresponding to the molecular weight. Fragmentation: Common fragments include the loss of the nitrile group and fragmentation along the alkyl chain, often showing a prominent tropylium ion peak at m/z = 91.


Chemical Reactivity and Synthetic Utility

The reactivity of **4-phenylbutyronitrile** is dominated by its nitrile group, which serves as a versatile handle for transformation into other key functional groups. This versatility makes it a valuable precursor in multi-step syntheses.

Reduction of the Nitrile Group

One of the most significant reactions of **4-phenylbutyronitrile** in drug discovery and development is its reduction to the corresponding primary amine, 4-phenylbutylamine. This amine is a common building block for various biologically active molecules.

- **Causality of Reagent Choice:** The reduction is typically achieved through catalytic hydrogenation using catalysts like Raney Nickel or with chemical reducing agents such as Lithium Aluminum Hydride (LiAlH₄).^[9] Raney Nickel is often preferred in industrial settings due to its cost-effectiveness and easier handling compared to pyrophoric hydrides.^[9] The reaction is often conducted in the presence of ammonia to minimize the formation of secondary amine byproducts.^[9]

[Click to download full resolution via product page](#)

Caption: Catalytic reduction of **4-phenylbutyronitrile** to 4-phenylbutylamine.

Experimental Protocol: Catalytic Hydrogenation of 4-Phenylbutyronitrile

This protocol outlines a standard procedure for the reduction of **4-phenylbutyronitrile** using Raney Nickel.

- **Vessel Preparation:** A high-pressure hydrogenation apparatus (e.g., a Parr shaker) is charged with a solution of **4-phenylbutyronitrile** dissolved in a suitable solvent like ethanol. To suppress secondary amine formation, the solvent may contain ammonia.[9]
- **Catalyst Addition:** A catalytic amount of Raney Nickel (as a slurry in the solvent) is carefully added to the solution under an inert atmosphere.[9]
- **Hydrogenation:** The apparatus is sealed, purged with nitrogen to remove air, and then pressurized with hydrogen gas to the desired pressure (typically 50-100 psi).[9]
- **Reaction:** The mixture is agitated (shaken or stirred) and may be heated to a moderate temperature (e.g., 50-80 °C) to facilitate the reaction.[9]
- **Monitoring:** The reaction progress is monitored by observing the uptake of hydrogen gas. The reaction is considered complete when hydrogen uptake ceases.[9]
- **Workup:** After cooling the vessel and carefully venting the excess hydrogen, the catalyst is removed by filtration through a pad of celite. Caution: Raney Nickel is pyrophoric and must be kept wet during filtration.
- **Isolation:** The solvent is removed from the filtrate under reduced pressure to yield the crude 4-phenylbutylamine.
- **Purification:** The final product can be purified by vacuum distillation to achieve high purity.[9]

Hydrolysis of the Nitrile Group

4-Phenylbutyronitrile can be hydrolyzed under acidic or basic conditions to yield 4-phenylbutanoic acid or the intermediate 4-phenylbutanamide. 4-Phenylbutanoic acid is itself a compound of interest, acting as a histone deacetylase inhibitor.[10]

Applications in Industry and Research

4-Phenylbutyronitrile's utility extends across multiple sectors of the chemical industry.

- Pharmaceutical Synthesis: As demonstrated, it is a key precursor to 4-phenylbutylamine, a building block for various pharmaceutical agents.[9] The nitrile group itself is a recognized pharmacophore and can be found in numerous approved drugs, where it often serves as a bioisostere for other functional groups or participates in key binding interactions with protein targets.[11]
- Polymer and Materials Science: It serves as a precursor in the synthesis of certain styrene derivatives, which are used to produce polymers, resins, and coatings with specific, tailored properties.[3]
- Agrochemicals: The molecule is also instrumental in the synthesis of light aliphatic nitriles, which are important intermediates in the manufacturing of various agrochemicals.[3]

Safety and Handling

4-Phenylbutyronitrile is considered hazardous and requires careful handling in a laboratory or industrial setting.[12]

- Hazard Classification: It is classified as harmful if swallowed, in contact with skin, or if inhaled (Acute Toxicity 4).[1] It also causes skin and serious eye irritation.[1]
- Handling Precautions: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[13][14] Avoid contact with skin, eyes, and clothing.[12] Use non-sparking tools and take measures to prevent electrostatic discharge.[13]
- Personal Protective Equipment (PPE): Appropriate PPE includes safety glasses or a face shield, chemical-resistant gloves, and a lab coat.[12]
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place away from incompatible materials and sources of ignition.[12][13]
- First Aid: In case of exposure, move the victim to fresh air. For skin contact, wash immediately with plenty of soap and water. For eye contact, rinse cautiously with water for

several minutes. If swallowed, rinse the mouth and seek immediate medical attention.[\[12\]](#)
[\[15\]](#)

Conclusion

4-Phenylbutyronitrile is a chemical intermediate of significant value, bridging basic chemical manufacturing with advanced applications in pharmaceuticals and material science. Its well-defined physical properties, predictable spectroscopic signature, and versatile chemical reactivity, centered on the nitrile functional group, make it a reliable and essential building block for synthetic chemists. A thorough understanding of its properties and safe handling procedures is paramount for harnessing its full potential in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzenebutanenitrile | C10H11N | CID 74897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-苯基丁腈 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. nbinno.com [nbino.com]
- 4. chemscene.com [chemscene.com]
- 5. store.p212121.com [store.p212121.com]
- 6. 4-PHENYLBUTYRONITRILE(2046-18-6) 1H NMR [m.chemicalbook.com]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. benchchem.com [benchchem.com]
- 10. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fishersci.com [fishersci.com]

- 13. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 2046-18-6 Name: 4-phenylbutyronitrile [xixisys.com]
- 14. arborassays.com [arborassays.com]
- 15. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [Physical and chemical properties of 4-phenylbutyronitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1582471#physical-and-chemical-properties-of-4-phenylbutyronitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com